molecular formula C10H12ClNO2 B15321174 N-[(2S)-3-chloro-2-hydroxypropyl]benzamide

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide

Cat. No.: B15321174
M. Wt: 213.66 g/mol
InChI Key: ICNSYMQNURRLGB-SECBINFHSA-N
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Description

N-[(2S)-3-Chloro-2-hydroxypropyl]benzamide is a chiral benzamide derivative characterized by a (2S)-configured 3-chloro-2-hydroxypropyl substituent. The compound’s structure combines a benzamide core with a secondary alcohol and a chlorine atom on adjacent carbons, conferring distinct electronic and steric properties. Its stereochemistry and functional groups make it relevant for studies in asymmetric synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide

InChI

InChI=1S/C10H12ClNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)/t9-/m1/s1

InChI Key

ICNSYMQNURRLGB-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC[C@@H](CCl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide typically involves the reaction of benzoyl chloride with (S)-3-chloro-1,2-propanediol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide with analogous benzamide derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Synthesis Highlights
This compound 213.66 Chloro, hydroxypropyl (S-configuration) Amide, secondary alcohol, chlorine Likely benzoylation of chiral amine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.29 3-methyl, tertiary hydroxyethyl Amide, tertiary alcohol 3-methylbenzoyl chloride + amino alcohol
3-Chloro-N-(2-isopropylphenyl)benzamide 273.76 Chloro, isopropylphenyl Amide Not specified
2-Hydroxy-N-(3-methoxyphenyl)benzamide 243.26 Hydroxy, methoxyphenyl Amide, phenol, ether Not specified

Electronic and Steric Effects

  • Chirality and Reactivity: The S-configuration in the target compound may influence biological activity or catalytic interactions, unlike non-chiral analogs like 3-chloro-N-(2-isopropylphenyl)benzamide .
  • Electron-Withdrawing vs. Donating Groups : The chlorine atom in the target compound enhances electrophilicity at the benzamide core, contrasting with the electron-donating methoxy group in 2-hydroxy-N-(3-methoxyphenyl)benzamide .
  • Hydrogen Bonding : The secondary alcohol in the target compound enables intramolecular hydrogen bonding, whereas the tertiary alcohol in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide offers steric bulk but reduced hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to 3-chloro-N-(2-isopropylphenyl)benzamide , which has a hydrophobic isopropyl group.
  • Stability : The tertiary alcohol in ’s compound is less prone to oxidation than the secondary alcohol in the target compound.

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